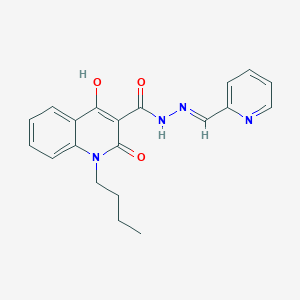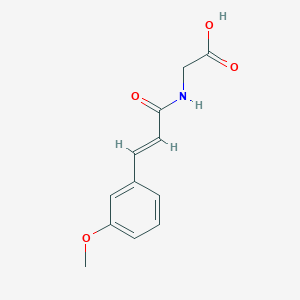![molecular formula C23H19FN2OS B11212802 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11212802.png)
2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4(3H)-one, 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin- est un dérivé de la quinazolinone. Les quinazolinones sont des composés hétérocycliques contenant de l'azote connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale .
Preparation Methods
Synthetic Routes and Reaction Conditions
La synthèse de la 4(3H)-one, 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin- peut être réalisée par diverses méthodes, notamment des réactions multicomposants et des réactions de cyclisation. Une approche courante implique la condensation de l'anhydride isatoïque avec une amine et un orthoester sous chauffage classique ou irradiation micro-ondes . Une autre méthode implique l'utilisation de la synthèse tricomposante catalysée au palladium, qui comprend une amine, un isocyanure et un carbodiimide .
Industrial Production Methods
La production industrielle de dérivés de la quinazolinone utilise souvent des voies de synthèse évolutives et efficaces. Ces méthodes peuvent inclure la catalyse par transfert de phase, les réactions métallo-médiées et les réactions assistées par micro-ondes pour obtenir des rendements et une pureté élevés .
Chemical Reactions Analysis
Types of Reactions
La 4(3H)-one, 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinazolinone avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au noyau de la quinazolinone.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire de nouveaux substituants sur le cycle de la quinazolinone.
Common Reagents and Conditions
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des catalyseurs tels que les sels de palladium et de cuivre . Les conditions de réaction peuvent varier en fonction du produit souhaité, mais les conditions typiques comprennent le reflux dans des solvants organiques ou l'utilisation de l'irradiation micro-ondes pour des réactions plus rapides .
Major Products Formed
Les principaux produits formés à partir de ces réactions comprennent divers quinazolinones substitués, qui peuvent présenter différentes activités biologiques et propriétés .
Scientific Research Applications
La 4(3H)-one, 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin- a plusieurs applications de recherche scientifique, notamment :
Biologie : Enquêté pour son potentiel en tant qu'agent antimicrobien, anticancéreux et anti-inflammatoire.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques.
Mechanism of Action
Le mécanisme d'action de la 4(3H)-one, 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber les enzymes ou les récepteurs impliqués dans les processus pathologiques, conduisant à ses effets thérapeutiques . Par exemple, il peut inhiber les kinases ou d'autres protéines de signalisation, perturbant les voies cellulaires essentielles à la survie des cellules cancéreuses .
Comparison with Similar Compounds
Similar Compounds
Des composés similaires comprennent d'autres dérivés de la quinazolinone tels que :
- 3-(4-éthoxyphényl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
- 3-éthyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
La 4(3H)-one, 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin- est unique en raison de son motif de substitution spécifique, qui peut conférer des activités biologiques et des propriétés distinctes par rapport aux autres dérivés de la quinazolinone . La présence des groupes 3-fluorobenzylsulfanyl et 2-phényléthyle peut améliorer sa puissance et sa sélectivité pour certaines cibles moléculaires .
Méthodes De Préparation
The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with thiol-containing reagents under suitable conditions.
Attachment of the fluorophenyl and phenylethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinazolinone derivatives, including this compound, have shown potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Medicine: This compound has been investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
3-[(3-fluorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one: This compound shares a similar core structure but differs in the substituents attached to the quinazolinone ring.
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one: This compound has a similar structure but with different positions of the fluorophenyl and phenylethyl groups.
The uniqueness of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H19FN2OS |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[(3-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H19FN2OS/c24-19-10-6-9-18(15-19)16-28-23-25-21-12-5-4-11-20(21)22(27)26(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
Clé InChI |
YGIIZZKPZAZGFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11212720.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11212723.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11212726.png)
![7-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11212729.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212735.png)
![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11212739.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11212743.png)
![3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11212752.png)

![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B11212780.png)
![4-chloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11212782.png)
![7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11212785.png)
![5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11212797.png)

